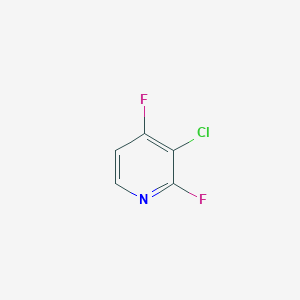

3-Chloro-2,4-difluoropyridine

Overview

Description

3-Chloro-2,4-difluoropyridine is a chemical compound with the molecular weight of 149.53 . The physical form of this compound is solid .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis

The InChI code for this compound is1S/C5H2ClF2N/c6-4-3(7)1-2-9-5(4)8/h1-2H . The InChI key is ALWGESCEYWGLQF-UHFFFAOYSA-N . Chemical Reactions Analysis

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .Physical And Chemical Properties Analysis

This compound is a solid substance stored at refrigerator temperatures . The compound is shipped at room temperature .Scientific Research Applications

Synthesis and Chemical Reactivity

3-Chloro-2,4-difluoropyridine is utilized in various chemical syntheses and demonstrates unique reactivity patterns due to its halogenated structure. For instance, it serves as a key intermediate in the production of efficient herbicides, like trifloxysulfuron, showcasing its relevance in agricultural chemistry (Zuo Hang-dong, 2010). Additionally, it is involved in reactions like diazotization-alcoholysis, where its halogen atoms play a crucial role in the reaction mechanisms and outcomes. This aspect of this compound is pivotal in organic synthesis, where its reactivity is harnessed to create various chemical compounds.

Intermediate in Pesticide Synthesis

This compound is also significant in the synthesis of pesticides. Its derivatives, such as 3-chlorotetrafluoropyridine, react with sodium azide to form compounds like 2,4,6-triazido-3-chloro-5-fluoropyridine, which are valuable in the development of new pesticides (S. Chapyshev, 2011). These reactions underscore the compound's versatility in creating specialized molecules that can be tailored for specific agricultural applications.

Structural and Spectroscopic Analysis

From a structural and spectroscopic viewpoint, studies have been conducted on related compounds, such as 3-chloro-2,4,5,6-tetrafluoropyridine, to understand their molecular stability, bond strength, and electronic properties. These investigations provide insights into the electronic structure and reactivity of these molecules, which is crucial for designing new compounds with desired properties (C. Selvarani et al., 2014).

Safety and Hazards

Future Directions

Fluoropyridines have been the subject of increased interest due to their potential in various applications . They have been used in the search for new agricultural products with improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has steadily increased .

Mechanism of Action

Target of Action

Fluoropyridines, in general, have been shown to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially influence these properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,4-difluoropyridine . For instance, the storage temperature can affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Chloro-2,4-difluoropyridine are largely influenced by the presence of fluorine atoms. Fluorine atoms are strong electron-withdrawing substituents, which can influence the reactivity of the compound

Cellular Effects

It is known that fluorinated pyridines can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that fluorinated pyridines can interact with various biomolecules, potentially leading to changes in gene expression

Properties

IUPAC Name |

3-chloro-2,4-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-4-3(7)1-2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWGESCEYWGLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634453 | |

| Record name | 3-Chloro-2,4-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851179-01-6 | |

| Record name | 3-Chloro-2,4-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)

![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)